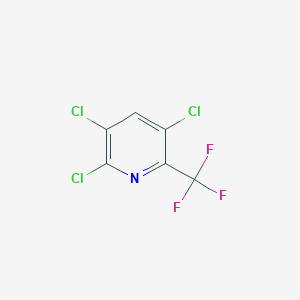

2,3,5-Trichloro-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2,3,5-trichloro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3F3N/c7-2-1-3(8)5(9)13-4(2)6(10,11)12/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSKAVACTPGTRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604141 | |

| Record name | 2,3,5-Trichloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-01-5 | |

| Record name | 2,3,5-Trichloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trichloro-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1: Comparative Analysis of Chlorination Catalysts

| Catalyst | Temperature (°C) | Cl₂ Flow Rate (kg/h) | Chlorination Efficiency (%) | Reference |

|---|---|---|---|---|

| SbCl₃ | 125–140 | 20–30 | 92 | |

| FeCl₃ | 160–180 | 35–40 | 78 | |

| AlCl₃ | 140–160 | 25–35 | 85 |

- SbCl₃ Superiority : The patent CN106008330A highlights SbCl₃’s ability to shorten reaction times by 40% compared to FeCl₃ while maintaining >90% selectivity for para-chlorination.

Industrial-Scale Production Considerations

Process Design

Cost Drivers

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds, halogenating agents, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Agrochemical Development

TFMP is primarily used as an intermediate in the synthesis of agrochemicals. Its derivatives are crucial for developing pesticides and herbicides that effectively control pests and weeds. Notable examples include:

- Fluazifop-butyl : The first TFMP derivative introduced to the agrochemical market.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) : Used extensively as a chemical intermediate for synthesizing various crop-protection products. Over 20 TFMP-containing agrochemicals have received ISO common names .

| Agrochemical | Application |

|---|---|

| Fluazifop-butyl | Herbicide for grass control |

| 2,3-DCTF | Intermediate for multiple pesticides |

Pharmaceutical Applications

Research is ongoing to explore TFMP's potential as a precursor for drug development. Several pharmaceutical products containing the TFMP moiety have been approved, with others in clinical trials. The unique physicochemical properties associated with the trifluoromethyl group contribute to enhanced biological activity against various targets .

TFMP exhibits significant biological activities, particularly antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains:

| Bacterial Strain | Inhibition Activity |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

The presence of halogens enhances its interaction with bacterial cell membranes, increasing its efficacy as an antimicrobial agent .

Case Study 1: Synthesis of Agrochemicals

A study demonstrated the synthesis of 2,3-DCTF through chlorination and fluorination processes involving 3-picoline. This compound was shown to be an effective precursor in developing herbicides, highlighting TFMP's role in sustainable agricultural practices.

Case Study 2: Antimicrobial Efficacy

In another investigation, TFMP derivatives were tested against multiple bacterial strains. The results indicated a strong correlation between the structural features of TFMP and its antimicrobial activity, suggesting potential applications in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 2,3,5-Trichloro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 39891-01-5

- Molecular Formula : C₆HCl₃F₃N

- Molecular Weight : 250.43 g/mol

- Structure : A pyridine ring substituted with three chlorine atoms at positions 2, 3, and 5, and a trifluoromethyl (-CF₃) group at position 4.

Properties :

- Storage : Stable when sealed and stored at 2–8°C .

- Applications : Primarily used as a synthetic intermediate in agrochemicals and pharmaceuticals due to its electron-deficient aromatic system, which enhances reactivity in nucleophilic substitution reactions.

Comparison with Structurally Similar Pyridine Derivatives

Structural and Physical Properties

The following table summarizes key differences between 2,3,5-Trichloro-6-(trifluoromethyl)pyridine and related compounds:

Key Observations :

- Halogenation Impact : Chlorine atoms increase molecular weight and stability. For example, 2,3,6-Trichloro-5-(trichloromethyl)pyridine has a higher molecular weight (304.76 g/mol) due to six chlorine atoms .

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) reduce pyridine ring reactivity toward electrophilic substitution, while electron-donating groups (e.g., -OCH₃) enhance it .

- Biological Relevance: The position of substituents critically influences bioactivity. For instance, 3-(aminomethyl)-6-(trifluoromethyl)pyridine (compound 9f) showed 82% cell viability at 3 μM in neuroprotective assays, comparable to the parent compound .

Biological Activity

2,3,5-Trichloro-6-(trifluoromethyl)pyridine (TFMP) is a halogenated pyridine derivative that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring with three chlorine atoms and a trifluoromethyl group. Its molecular formula is , and it has a molecular weight of 250.43 g/mol. The presence of these functional groups significantly influences its chemical reactivity and biological properties.

| Functional Group | Effect |

|---|---|

| Chlorine (3x) | Increases electrophilicity, facilitating nucleophilic substitution reactions |

| Trifluoromethyl | Enhances lipophilicity and biological activity, improving interaction with biological targets |

1. Antimicrobial Activity

TFMP exhibits notable antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Research indicates that it disrupts bacterial cell membranes or interferes with essential cellular processes.

- Mechanism of Action : The compound likely affects the integrity of bacterial membranes or inhibits critical metabolic pathways.

- Case Study : A study on similar trifluoromethylpyridine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

2. Anticancer Potential

Preliminary studies suggest that TFMP may inhibit tumor cell proliferation through modulation of signaling pathways related to cell growth.

- Cell Line Studies : In vitro studies indicate that certain derivatives can induce apoptosis in cancer cell lines. Although specific data for TFMP is limited, related compounds have shown promising results in targeting cancer cells .

- Research Findings : A related study highlighted the potential of trifluoromethylpyridines in cancer treatment, indicating avenues for drug development .

3. Insecticidal Activity

TFMP has been studied for its potential insecticidal properties, particularly in agricultural applications. The compound's structure suggests efficacy against certain pests.

- Mechanism of Action : Similar compounds have demonstrated effectiveness by disrupting insect metabolic processes or acting as neurotoxins.

- Research Findings : Studies show that trifluoromethyl-substituted pyridines exhibit higher insecticidal activity than their non-fluorinated counterparts .

Comparison with Similar Compounds

To understand the unique properties of TFMP, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| 2-Methoxy-3-(trifluoromethyl)pyridine | Moderate antibacterial and antifungal activity |

| 3-(Trifluoromethyl)pyridine | Limited antimicrobial activity; primarily used in synthesis |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Notable fungicidal properties; used as a pesticide |

The biological activity of TFMP can be attributed to several mechanisms:

- Enzyme Inhibition : Interaction with enzymes involved in critical biochemical pathways.

- Membrane Disruption : Alteration of cellular membranes leading to increased permeability and cell death.

- Signal Modulation : Influence on signaling pathways that regulate cell growth and apoptosis.

Research Findings

Recent studies have explored various aspects of TFMP's biological activity:

- Antimicrobial Studies : TFMP has shown significant activity against pathogens with MIC values comparable to known antibiotics .

- Cancer Research : Investigations into its anticancer properties are ongoing, with some derivatives showing promising results in preclinical models .

- Agricultural Applications : The compound's insecticidal properties have been evaluated, revealing potential for use in pest control formulations .

Q & A

Basic: What are the established synthetic routes for preparing 2,3,5-Trichloro-6-(trifluoromethyl)pyridine, and what are their critical optimization parameters?

Methodological Answer:

The synthesis typically involves sequential halogenation and trifluoromethylation steps. A common approach is to start with a pyridine precursor (e.g., 6-trifluoromethylpyridine) and introduce chlorine substituents via electrophilic substitution. For example:

- Step 1: Direct chlorination using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–50°C) to avoid over-halogenation .

- Step 2: Regioselective positioning of chlorine atoms can be achieved by leveraging the electron-withdrawing effect of the trifluoromethyl group, which directs electrophiles to the 2-, 3-, and 5-positions .

- Optimization Parameters:

- Temperature: Lower temperatures (0–25°C) favor mono-/di-chlorination, while higher temperatures (50–80°C) promote tri-substitution.

- Catalysts: Lewis acids like FeCl₃ or AlCl₃ enhance reaction rates and regioselectivity .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction homogeneity .

Advanced: How can regioselectivity challenges during halogenation of trifluoromethylpyridines be systematically addressed?

Methodological Answer:

Regioselectivity is influenced by the electronic and steric effects of the trifluoromethyl group. Key strategies include:

- Directing Group Utilization: The -CF₃ group is strongly electron-withdrawing, directing electrophiles to meta/para positions relative to itself. Computational modeling (DFT) can predict substitution patterns .

- Stepwise Halogenation: Sequential addition of halogens under varying conditions (e.g., Cl₂ at 0°C for 2-position, followed by SO₂Cl₂ at 40°C for 3- and 5-positions) minimizes competing reactions .

- Protecting Groups: Temporary protection of reactive sites (e.g., using trimethylsilyl groups) can block undesired substitutions .

Example Workflow:

Introduce -CF₃ via Ullmann coupling or radical trifluoromethylation .

Perform directed ortho-metalation (DoM) with LDA to install chlorine at the 2-position .

Use catalytic CuCl₂ for subsequent chlorinations at 3- and 5-positions .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: The -CF₃ group causes significant deshielding, with characteristic ¹⁹F NMR signals near δ -60 to -70 ppm. Chlorine substituents split peaks due to spin-spin coupling .

- X-ray Crystallography: Resolves positional ambiguities of chlorine atoms. For example, a study on analogous compounds used synchrotron radiation to confirm the 2,3,5-trichloro configuration .

- Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z 261.9012 for C₆HCl₃F₃N) confirms molecular integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.